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molecular formula C12H17BrN2O2 B8362538 6-bromo-N-((6,6-dimethyl-1,4-dioxan-2-yl)methyl)pyridin-2-amine

6-bromo-N-((6,6-dimethyl-1,4-dioxan-2-yl)methyl)pyridin-2-amine

Cat. No. B8362538
M. Wt: 301.18 g/mol
InChI Key: WMVKJKWYPOVACJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08778951B2

Procedure details

6-Bromopyridin-2-amine (722 mg, 4.17 mmol) was dissolved in 8 mL of anhydrous DMF and cooled to 0° C. NaH (60% in mineral oil, 195 mg, 4.87 mmol) was added. After 10 min the solution was warmed to ambient temperature and stirred for 45 min until bubbling ceased. The solution was cooled to 0° C. again and (6,6-dimethyl-1,4-dioxan-2-yl)methyl methanesulfonate (520 mg, 2.32 mmol) in 2 mL of DMF was added. After the addition was completed the solution was warmed to ambient temperature and stirred overnight. It was diluted with EtOAc and washed four times with water. The aqueous layers were combined and extracted once with EtOAc. The organic layers were combined, dried over Na2SO4 and concentrated. The resulting residue was purified on prep HPLC and the collected fractions were combined, concentrated, basified with Na2CO3 and extracted with EtOAc three times. The organic layers were combined, dried over Na2SO4 and concentrated to give the product as a light yellow oil (270 mg, 39%). LC-MS (m/z): 301.0/303.0 (M+H), retention time=0.86 min.
Quantity
722 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
195 mg
Type
reactant
Reaction Step Two
Name
(6,6-dimethyl-1,4-dioxan-2-yl)methyl methanesulfonate
Quantity
520 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
39%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][CH:3]=1.[H-].[Na+].CS(O[CH2:16][CH:17]1[CH2:22][O:21][CH2:20][C:19]([CH3:24])([CH3:23])[O:18]1)(=O)=O>CN(C=O)C.CCOC(C)=O>[Br:1][C:2]1[N:7]=[C:6]([NH:8][CH2:16][CH:17]2[CH2:22][O:21][CH2:20][C:19]([CH3:24])([CH3:23])[O:18]2)[CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
722 mg
Type
reactant
Smiles
BrC1=CC=CC(=N1)N
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
195 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
(6,6-dimethyl-1,4-dioxan-2-yl)methyl methanesulfonate
Quantity
520 mg
Type
reactant
Smiles
CS(=O)(=O)OCC1OC(COC1)(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 10 min the solution was warmed to ambient temperature
Duration
10 min
CUSTOM
Type
CUSTOM
Details
until bubbling
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0° C. again
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to ambient temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed four times with water
EXTRACTION
Type
EXTRACTION
Details
extracted once with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified on prep HPLC
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC1=CC=CC(=N1)NCC1OC(COC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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